Z-Dab(Boc)-OH

Peptide Synthesis Diaminobutyric Acid Protecting Group Strategy

Z-Dab(Boc)-OH (CAS 49855-91-6) is the preferred building block for incorporating Dab residues into bioactive peptides. Unlike Fmoc-Dab(Mtt)-OH, which rapidly lactamizes under SPPS, the orthogonal Z/Boc scheme ensures high coupling efficiency. The α-Z group remains stable during acidic Boc removal, making it ideal for Boc-SPPS and solution-phase synthesis. Supplied at ≥98% purity, it eliminates intermediate purification challenges and maximizes yield in complex cyclic/branched architectures such as polymyxin analogs.

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
CAS No. 49855-91-6
Cat. No. B035974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Dab(Boc)-OH
CAS49855-91-6
Synonyms(2S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid; N-Cbz-N'-Boc-L-2,4-Diaminobutyric acid; Z-L-DAB(BOC)-OH; (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid; Z-Dab(Boc)
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
InChIKeyONDKXCQPYFHZPA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Dab(Boc)-OH (CAS 49855-91-6): Orthogonally Protected Diaminobutyric Acid Building Block for Peptide Synthesis


Z-Dab(Boc)-OH (CAS 49855-91-6) is an orthogonally protected derivative of L-2,4-diaminobutyric acid (Dab). The α-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain γ-amino group is protected by a tert-butoxycarbonyl (Boc) group [1]. This dual protection scheme enables selective deprotection and sequential peptide chain elongation in both solution-phase and solid-phase peptide synthesis (SPPS) . The compound is primarily employed as a key building block for incorporating Dab residues into bioactive peptides, including antimicrobial peptides and polymyxin analogs [2].

Why Generic Substitution of Z-Dab(Boc)-OH in Peptide Synthesis is Inadvisable


Protected diamino acid derivatives are not interchangeable; subtle differences in protecting group chemistry profoundly impact coupling efficiency, side reactions, and overall synthetic yield. For instance, Fmoc-Dab(Mtt)-OH undergoes rapid lactamization under standard SPPS conditions, resulting in poor incorporation [1]. Similarly, the choice between Z/Boc and Fmoc/Boc protection schemes dictates compatibility with Boc-based versus Fmoc-based SPPS strategies [2]. The following quantitative evidence demonstrates the specific, verifiable advantages of Z-Dab(Boc)-OH over its closest analogs.

Z-Dab(Boc)-OH (CAS 49855-91-6): Quantitative Comparative Evidence for Scientific Selection


Superior Synthetic Accessibility of Z-Protected Dab Derivatives vs. Fmoc-Protected Analogs

In a Hofmann rearrangement-mediated synthesis, the Z-protected derivative Z-Dab-OH was obtained in 83% yield, whereas the analogous Fmoc-protected derivative Fmoc-Dab(Boc)-OH could only be synthesized from the Z-intermediate in 54% yield due to insolubility of the Fmoc precursor in aqueous media [1]. This indicates a clear synthetic advantage for Z-protected Dab building blocks.

Peptide Synthesis Diaminobutyric Acid Protecting Group Strategy

Avoidance of Lactamization Side Reactions Compared to Fmoc-Dab(Mtt)-OH

Fmoc-Dab(Mtt)-OH exhibits abnormally poor coupling efficiency in SPPS due to rapid lactamization under standard coupling conditions [1]. In contrast, Z-Dab(Boc)-OH, with its Z/Boc protection scheme, does not undergo such lactamization, as the Boc group on the side-chain amine is stable to basic Fmoc-deprotection conditions and the Z group is stable to acidic Boc-deprotection conditions [2].

Solid-Phase Peptide Synthesis Coupling Efficiency Side Reactions

High Purity Specifications for Consistent Peptide Synthesis Outcomes

Commercially available Z-Dab(Boc)-OH is routinely supplied with a purity of ≥98% (HPLC) , compared to some alternative protected Dab derivatives that may be offered at lower purities (e.g., 95%+ or 97%) . Higher starting material purity minimizes the introduction of impurities that can complicate peptide purification and reduce final product yield.

Quality Control Purity Peptide Synthesis

Defined Solubility Profile Facilitating Formulation and Reaction Planning

Z-Dab(Boc)-OH as the DCHA salt exhibits solubility in DMSO at concentrations suitable for peptide coupling reactions [1], whereas the free acid form is only slightly soluble in water [2]. This contrasts with some protected Dab derivatives that require specialized solvent systems or heating for dissolution.

Solubility DMSO Peptide Synthesis

Optimal Application Scenarios for Z-Dab(Boc)-OH Based on Verifiable Evidence


Synthesis of Polymyxin Analogs and Antimicrobial Peptides

Z-Dab(Boc)-OH is ideally suited for the synthesis of polymyxin analogs and other antimicrobial peptides that require multiple Dab residues [1]. The orthogonal Z/Boc protection allows for selective deprotection and sequential coupling, essential for constructing complex cyclic or branched peptide architectures [2].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

The Z group on the α-amine is stable to the acidic conditions used to remove Boc groups, making Z-Dab(Boc)-OH particularly well-suited for Boc-SPPS protocols [2]. This enables the construction of peptides that are incompatible with Fmoc-based strategies due to sensitivity to basic conditions.

Solution-Phase Peptide Synthesis Requiring High Purity Intermediates

Given the high purity (≥98%) at which Z-Dab(Boc)-OH is commercially available , it is a preferred building block for solution-phase peptide synthesis where intermediate purification is more challenging and purity of starting materials directly impacts final product quality.

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